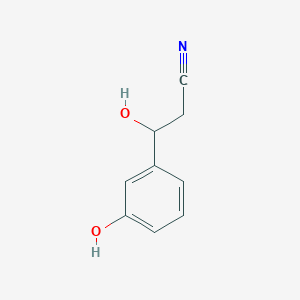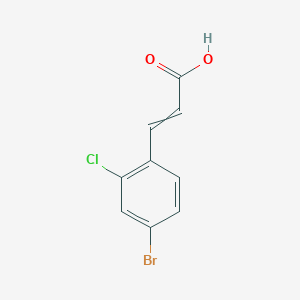
2-Bromo-1-ethynyl-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-ethynyl-4-methoxybenzene: is an organic compound with the molecular formula C9H7BrO. It is characterized by a bromine atom attached to a benzene ring substituted with an ethynyl group and a methoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Sonogashira Coupling Reaction: : One common method to synthesize 2-Bromo-1-ethynyl-4-methoxybenzene involves the Sonogashira coupling reaction. This reaction typically uses a palladium catalyst and copper co-catalyst to couple a bromoarene with an alkyne. The reaction conditions often include:
Catalyst: Palladium(II) acetate (Pd(OAc))
Co-catalyst: Copper(I) iodide (CuI)
Base: Triethylamine (EtN)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
-
Industrial Production Methods: : Industrially, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters are optimized for large-scale production, focusing on cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : The bromine atom in 2-Bromo-1-ethynyl-4-methoxybenzene can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Reagents: Sodium amide (NaNH), thiourea
Conditions: Solvent like dimethylformamide (DMF), elevated temperatures
-
Oxidation Reactions: : The ethynyl group can undergo oxidation to form carbonyl compounds.
Reagents: Potassium permanganate (KMnO), osmium tetroxide (OsO)
Conditions: Aqueous or organic solvents, room temperature to reflux
-
Reduction Reactions: : The compound can be reduced to form alkenes or alkanes.
Reagents: Hydrogen gas (H), palladium on carbon (Pd/C)
Conditions: Atmospheric pressure, room temperature to 50°C
Major Products
Substitution: Depending on the nucleophile, products can include substituted benzene derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include ethylbenzene derivatives.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in organic synthesis for the construction of more complex molecules.
Ligand Synthesis: Employed in the synthesis of ligands for catalysis.
Biology and Medicine
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Biological Probes: Utilized in the development of probes for biological imaging and diagnostics.
Industry
Material Science: Used in the synthesis of materials with specific electronic properties.
Agrochemicals: Intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-ethynyl-4-methoxybenzene in chemical reactions typically involves the activation of the bromine atom or the ethynyl group. The bromine atom can be displaced by nucleophiles, while the ethynyl group can participate in addition reactions. The methoxy group can influence the reactivity of the benzene ring through electron-donating effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-ethynylbenzene: Lacks the methoxy group, making it less electron-rich.
4-Bromo-1-ethynyl-2-methoxybenzene: Positional isomer with different reactivity due to the position of substituents.
2-Bromo-1-ethynyl-4-methylbenzene: Contains a methyl group instead of a methoxy group, affecting its electron-donating properties.
Uniqueness
2-Bromo-1-ethynyl-4-methoxybenzene is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct electronic properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Propriétés
IUPAC Name |
2-bromo-1-ethynyl-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUWMNIAOKWTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














